molecular formula C12H14ClNO6S2 B2412684 5-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methoxybenzene-1-sulfonyl chloride CAS No. 927997-44-2

5-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methoxybenzene-1-sulfonyl chloride

Cat. No. B2412684
CAS RN: 927997-44-2
M. Wt: 367.82
InChI Key: VCAVFITXENDFGW-UHFFFAOYSA-N
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Description

5-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methoxybenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C12H14ClNO6S2 and its molecular weight is 367.82. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

Research has shown that thiazolidine derivatives, such as 5-(4,4-Dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxybenzene-1-sulfonyl chloride, exhibit antiproliferative effects on various human carcinoma cell lines. These compounds have been synthesized and characterized, with some demonstrating potent activity against carcinoma cell lines (Chandrappa et al., 2008).

Photodynamic Therapy Application

A related compound was synthesized for use in photodynamic therapy, a treatment for cancer. This compound, a zinc phthalocyanine derivative, has shown promising properties as a photosensitizer with high singlet oxygen quantum yield, which is essential for Type II photodynamic therapy mechanisms (Pişkin et al., 2020).

Role in Synthesis of Penam Derivatives

Thiazolidines, including those similar to 5-(4,4-Dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxybenzene-1-sulfonyl chloride, have been used in the formation of Penam derivatives. Reactions of acid chlorides with thiazoles under basic conditions can lead to β-lactams and other adducts, contributing to antibiotic research (Shi et al., 2013).

Synthesis of VEGFR2 Inhibitors

Another application is in the synthesis of VEGFR2 inhibitors, key in antiangiogenic drugs for tumor treatment. Derivatives of thiazolidines form an important pharmacophoric fragment in potent VEGFR2 inhibitors, demonstrating their significance in cancer research (Murár et al., 2013).

Development of Alzheimer’s Therapeutics

Some thiazolidine derivatives have shown potential as therapeutic agents for Alzheimer’s disease. Sulfonamides derived from these compounds exhibited inhibitory activity on acetylcholinesterase, an enzyme targeted in Alzheimer’s treatment (Abbasi et al., 2018).

Potential in Biologically Active Compounds

The sulfonylation of thiazolidine derivatives has led to the creation of potentially biologically active compounds. These newly synthesized sulfonamide derivatives are explored for various biological activities (Povarov et al., 2019).

Synthesis of Antiviral Agents

Thiazolidine sulfonamides, closely related to the subject compound, have been synthesized for their antiviral activity. These compounds have shown effectiveness against tobacco mosaic virus, suggesting their potential in antiviral research (Chen et al., 2010).

properties

IUPAC Name

5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO6S2/c1-12(2)7-21(16,17)14(11(12)15)8-4-5-9(20-3)10(6-8)22(13,18)19/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAVFITXENDFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)OC)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4-Dimethyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)-2-methoxybenzene-1-sulfonyl chloride

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